2-(methylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(methylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C17H19N7OS and its molecular weight is 369.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(methylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in oncology and enzyme inhibition. This article synthesizes existing research to detail its biological activity, including cytotoxicity against cancer cell lines and enzyme inhibitory effects.
Chemical Structure
The compound's structure can be broken down into several key components:
- Methylthio group : Contributes to the compound's lipophilicity and potential interactions with biological membranes.
- Pyrrolidine moiety : Often associated with enhancing bioactivity through improved binding to biological targets.
- Triazolo-pyridazine framework : Known for various pharmacological properties, including anti-cancer activity.
1. Cytotoxicity
Recent studies have evaluated the cytotoxic effects of similar triazolo-pyridazine derivatives against various cancer cell lines. For instance:
- Cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) : Compounds in this class exhibited significant cytotoxicity with IC50 values ranging from 1.06 μM to 2.73 μM for selected derivatives .
Compound | Cell Line | IC50 (μM) |
---|---|---|
12e | A549 | 1.06 ± 0.16 |
12e | MCF-7 | 1.23 ± 0.18 |
12e | HeLa | 2.73 ± 0.33 |
The compound 12e , structurally similar to the target compound, demonstrated that modifications in the triazolo-pyridazine framework can significantly enhance anti-cancer activity.
2. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored:
- Inhibition of c-Met kinase : The triazolo derivatives showed promising inhibitory activity against c-Met kinase, a target in cancer therapy. For example, the IC50 value for one derivative was found to be comparable to Foretinib, a known c-Met inhibitor .
The proposed mechanisms through which these compounds exert their biological effects include:
- Induction of apoptosis : Studies indicate that certain derivatives lead to late apoptosis in cancer cells, suggesting a mechanism involving programmed cell death .
- Cell cycle arrest : Evidence suggests that these compounds can induce cell cycle arrest at the G0/G1 phase, further inhibiting cancer cell proliferation .
Case Study 1: Triazolo-Pyridazine Derivatives
A study synthesized and tested a series of triazolo-pyridazine derivatives for their anti-tumor activities. Among them, compounds demonstrated moderate to high cytotoxicity across multiple cancer cell lines, emphasizing the importance of structural optimization in enhancing biological activity .
Case Study 2: Structure-Activity Relationship (SAR)
Research into SAR for similar compounds revealed that modifications to the pyrrolidine and methylthio groups significantly impacted both cytotoxicity and enzyme inhibition profiles. This highlights the need for further exploration of how structural variations influence biological outcomes .
Eigenschaften
IUPAC Name |
2-methylsulfanyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7OS/c1-26-17-12(5-4-8-18-17)16(25)19-11-15-21-20-13-6-7-14(22-24(13)15)23-9-2-3-10-23/h4-8H,2-3,9-11H2,1H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWGCKYEVRGMJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.